molecular formula C12H13NO4S B1453608 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid CAS No. 1282254-35-6

2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid

Cat. No. B1453608
CAS RN: 1282254-35-6
M. Wt: 267.3 g/mol
InChI Key: IROZTJFPECGGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Biochemical Analysis

2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid is used in biochemical analysis, particularly in the study of tissue sulfhydryl groups. Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups and showed its applicability to various biological materials, including blood, by studying its reaction with reduced heme (Ellman, 1959).

Protein Chemistry

In protein chemistry, 2-nitro-5-thiocyanatobenzoic acid, a related compound, has been proposed as a reagent for converting thiol groups in proteins into S-cyano derivatives. Price (1976) provided evidence for the formation of both the S-cyano derivative and the mixed disulfide derivative, highlighting the compound's utility in protein analysis (Price, 1976).

Heterocyclic Chemistry

Křupková et al. (2013) demonstrated the use of 4-chloro-2-fluoro-5-nitrobenzoic acid, a structurally similar compound, as a multireactive building block in heterocyclic oriented synthesis. This work describes its ability to prepare various substituted nitrogenous heterocycles, indicating potential applications in drug discovery (Křupková et al., 2013).

Mass Spectrometry

Matsuo et al. (2006) explored the use of 2-nitrobenzenesulfenyl (NBS) labeling in quantitative proteome analysis. They found that 3-hydroxy-4-nitrobenzoic acid significantly improved the detection of NBS-labeled peptides in mass spectrometry, highlighting the importance of nitrobenzoic acid derivatives in analytical chemistry (Matsuo et al., 2006).

Crystallography

The study of 2,4-dichloro-5-nitrobenzoic acid through X-ray powder diffraction by Quevedo et al. (1998) exemplifies the importance of nitrobenzoic acid derivatives in crystallographic research. This research contributes to the understanding of crystal structures in materials science (Quevedo et al., 1998).

Mechanism of Action

This typically applies to biologically active compounds and involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

2-cyclopentylsulfanyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c14-12(15)10-7-8(13(16)17)5-6-11(10)18-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROZTJFPECGGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.